molecular formula C21H27N3O3 B11675151 2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol CAS No. 303102-30-9

2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol

Cat. No.: B11675151
CAS No.: 303102-30-9
M. Wt: 369.5 g/mol
InChI Key: YKOHJTAMXQFELQ-HYARGMPZSA-N
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Description

2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol is a synthetic phenolic derivative characterized by a 2,6-dimethoxyphenol core substituted at the 4-position with a Schiff base moiety. This Schiff base consists of a piperazine ring linked to a 4-methylbenzyl group via an imino (-N=CH-) bridge. The compound’s structure combines electron-rich aromatic methoxy groups with a flexible piperazine-imino side chain, which may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .

The presence of the imino group suggests possible chelation properties or metabolic lability, depending on the environment .

Properties

CAS No.

303102-30-9

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

2,6-dimethoxy-4-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C21H27N3O3/c1-16-4-6-17(7-5-16)15-23-8-10-24(11-9-23)22-14-18-12-19(26-2)21(25)20(13-18)27-3/h4-7,12-14,25H,8-11,15H2,1-3H3/b22-14+

InChI Key

YKOHJTAMXQFELQ-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=C(C(=C3)OC)O)OC

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C(=C3)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dimethoxyphenol with 4-(4-methylbenzyl)piperazine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Reaction Conditions and Optimization

Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and yield. Key parameters include:

  • Residence time : Optimized to 30–60 minutes.

  • Solvent : Ethanol or dichloromethane (for faster kinetics).

  • Catalyst : Triethylamine (in dichloromethane systems) .

Functional Group Reactivity

The compound’s reactivity is governed by three key groups:

Phenolic Hydroxyl Group

  • Acylation : Reacts with acetyl chloride in basic media to form ester derivatives.

  • Oxidation : Susceptible to oxidation under strong acidic conditions, yielding quinone derivatives (theoretical, based on analogous structures) .

Imino Group (C=N)

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the imino group to a secondary amine.

  • Hydrazone Formation : Reacts with hydrazine to form hydrazone derivatives, enhancing biological activity .

Methoxy Groups

  • Demethylation : Treating with HBr/acetic acid removes methoxy groups, forming catechol derivatives.

Stability and Degradation

The compound exhibits moderate stability under ambient conditions but degrades under:

  • UV light : Photodecomposition observed after 48 hours .

  • Strong bases : Hydrolysis of the imino group occurs at pH > 10 .

Comparative Reactivity with Analogues

CompoundKey ReactionApplication
2,6-Dimethoxy-4-methylbenzoic acidEsterificationPharmaceutical intermediates
2,4-DimethoxybenzylamineReductive aminationLigand synthesis

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol is C21H27N3O3, with a molecular weight of approximately 369.5 g/mol. The compound features two methoxy groups attached to a phenolic core and a piperazine moiety linked via an imino group. This unique structure enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

Chemistry

In the field of chemistry, this compound serves as a building block for the synthesis of various organic molecules. It can participate in several chemical reactions:

  • Oxidation : The methoxy groups can be oxidized to form quinones.
  • Reduction : The imino group can be reduced to yield secondary amines.
  • Substitution : Electrophilic substitution reactions can occur on the aromatic rings.

These reactions are essential for developing new compounds with tailored properties.

Biology

Research indicates that this compound exhibits notable biological activity , particularly:

  • Antimicrobial Properties : Studies have shown this compound's effectiveness against various microbial strains.
  • Anticancer Activity : Preliminary investigations suggest potential inhibitory effects on cancer cell proliferation, making it a candidate for further drug development.

The piperazine component is known to interact with neurotransmitter receptors, which may influence neurological functions and provide insights into neuropharmacology.

Medicine

In medicinal chemistry, this compound is being explored for its potential in drug development:

  • Pharmacological Activity : Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders.
  • Drug Design : The unique structural features allow for modifications that could lead to new therapeutic agents targeting specific diseases.

Case Studies

Recent studies have evaluated the biological activity of related compounds with similar structural features:

  • Anticancer Studies : Research has demonstrated that compounds with piperazine moieties exhibit significant anti-proliferative activity against various cancer cell lines.
  • Neuropharmacological Research : Investigations into similar derivatives have indicated their potential as PET ligands for visualizing brain targets, suggesting applications in neuroimaging and drug development.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, potentially affecting signaling pathways in the nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Molecular Formula Substituents Molecular Weight Key Properties/Applications References
Target Compound C₂₇H₃₀N₄O₃ 4-(4-Methylbenzyl-piperazinyliminomethyl), 2,6-dimethoxy ~482.56 g/mol Hypothesized bioactivity (e.g., receptor binding); potential solubility challenges due to bulk.
2,6-Dimethoxy-4-[[4-(3-methylcyclohexyl)piperazin-1-yl]methyl]phenol C₂₀H₃₂N₂O₃ 4-(3-Methylcyclohexyl-piperazinylmethyl), 2,6-dimethoxy 348.48 g/mol Lower molecular weight; cyclohexyl group may enhance lipophilicity.
2,6-Bis[(4-methylpiperazinyl)methyl]-4-nitro-phenol C₂₀H₃₂N₆O₄ 4-Nitro, 2,6-bis(4-methylpiperazinylmethyl) ~444.52 g/mol Nitro group increases electron-withdrawing effects; dual piperazine arms may improve solubility.
4-Allyl-2,6-dimethoxyphenol C₁₁H₁₄O₃ 4-Allyl, 2,6-dimethoxy 194.23 g/mol Natural origin (garlic); high aroma strength; antimicrobial potential.
2,6-Dimethoxy-4-[(propylamino)methyl]phenol C₁₂H₁₉NO₃ 4-(Propylaminomethyl), 2,6-dimethoxy 225.28 g/mol Simplified amine substituent; likely higher water solubility.

Key Observations:

Cyclohexyl-piperazine analogs (e.g., ) prioritize lipophilicity over hydrogen-bonding capacity.

Electronic Effects :

  • The nitro group in the bis-piperazinyl derivative creates strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups. This may alter redox activity or interaction with biological targets.

Natural vs. Synthetic Derivatives: 4-Allyl-2,6-dimethoxyphenol is naturally occurring (garlic metabolite) and exhibits flavor/aroma properties, while synthetic analogs like the target compound are tailored for pharmacological optimization.

Solubility and Stability: Piperazine rings generally improve water solubility via protonation, but the imino (-N=CH-) group in the target compound may introduce hydrolytic instability under acidic/basic conditions compared to stable methylene-linked amines (e.g., ).

Biological Activity

2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol, with the CAS number 303102-30-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N3O3C_{21}H_{27}N_{3}O_{3} with a molecular weight of 369.5 g/mol. The structure features a piperazine ring, which is often associated with various pharmacological effects, and methoxy groups that can enhance solubility and bioactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains. A study on related piperazine derivatives demonstrated moderate to good antimicrobial activity against several pathogens, suggesting that the structural components of this compound may confer similar benefits .

Neuropharmacological Effects

The presence of the piperazine moiety in this compound may also suggest neuropharmacological applications. Piperazine derivatives are frequently explored for their effects on neurotransmitter systems. Compounds with similar structures have been evaluated for their potential as anxiolytics and antidepressants, indicating that this compound could have implications in treating mood disorders .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions where key intermediates are formed through the reaction of substituted phenols with piperazines under controlled conditions. The exact synthetic pathway is critical for ensuring the purity and yield of the final product.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Antimicrobial Screening : A series of piperazine derivatives were tested against common bacterial strains, showing varying degrees of effectiveness. Compounds with similar substituents demonstrated significant inhibition zones compared to controls .
  • Antitumor Evaluation : In vitro studies on related compounds targeting cancer cell lines revealed IC50 values indicating potent antitumor activity, particularly against breast and lung cancer cells. These findings suggest that further exploration into the specific activity of this compound against such cell lines could be warranted .
  • Neuropharmacological Assessment : Research into piperazine derivatives has revealed their potential as modulators of serotonin receptors, which play a crucial role in mood regulation. This suggests that similar compounds may offer therapeutic benefits for anxiety and depression .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation between a piperazine derivative (e.g., 4-(4-methyl-benzyl)piperazine) and a phenolic aldehyde precursor. Key steps include:

  • Coupling : Use of Schiff base formation (imine linkage) under anhydrous conditions with a catalyst like acetic acid.
  • Purification : Normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) or recrystallization to isolate the product .
    • Note : Similar compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) are synthesized via nucleophilic substitution or reduction reactions, which can inform optimization .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE including P95/P1 respirators for particulate protection and ABEK-P2 filters for vapor protection. Avoid skin contact (Category 2 skin irritation per GHS) .
  • Storage : Store in a cool, dry environment (<25°C) away from incompatible materials (e.g., strong oxidizers). Stability data are limited, but piperazine derivatives are generally hygroscopic; use desiccants .

Q. What analytical techniques are suitable for confirming the molecular structure of this compound?

  • Elemental Analysis (CHNS) : Determines empirical formula accuracy (e.g., deviations <0.4% for C, H, N) .
  • Spectroscopy :

  • NMR : Assign methoxy (δ 3.8–4.0 ppm), phenolic OH (δ 5.0–6.0 ppm), and piperazine protons (δ 2.5–3.5 ppm).
  • FT-IR : Confirm imine (C=N stretch ~1600 cm⁻¹) and phenolic O-H (broad ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

  • Challenge : Limited data on melting point, solubility, and log Pow .
  • Methodology :

  • Experimental Determination : Use differential scanning calorimetry (DSC) for melting points, shake-flask method for log Pow.
  • Computational Prediction : Apply QSPR models (e.g., EPI Suite) to estimate properties and cross-validate with experimental results .

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

  • Reaction Optimization :

  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to enhance imine formation efficiency.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve intermediate solubility .
    • Byproduct Mitigation : Employ scavenger resins (e.g., polymer-bound sulfonic acid) to remove unreacted amines .

Q. What are the implications of the compound's molecular conformation on its reactivity?

  • Structural Insights : Crystallographic data (e.g., bond angles like C43–C44–C45 = 118.30°) suggest a planar imine group, favoring electrophilic aromatic substitution at the para-methoxy positions .
  • Reactivity Prediction : Conformational rigidity may reduce steric hindrance in nucleophilic additions to the imine nitrogen .

Q. How can computational methods predict the compound's behavior in novel reactions?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, high HOMO density on the phenolic ring predicts susceptibility to oxidation .
  • MD Simulations : Model solvation effects in aqueous/organic mixtures to predict aggregation tendencies .

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